Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12FN3O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of heterocyclic compounds. The reactivity of similar pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlights their utility in generating a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, demonstrating the compound's role in expanding the heterocyclic chemistry landscape (Gomaa & Ali, 2020).
Anticancer Applications
Recent advances in therapeutic applications of pyrazoline derivatives, which share a similar core structure with this compound, show significant anticancer activities. Pyrazoline derivatives are identified for their diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, and notably, anticancer activities. This highlights the potential of this compound and its derivatives in drug development and therapy (Shaaban et al., 2012).
Biological and Medicinal Chemistry
The synthesis and biological applications of pyrazole carboxylic acid derivatives, including this compound, demonstrate their significance in medicinal chemistry. These compounds exhibit a range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The detailed exploration of pyrazole carboxylic acid derivatives in this review emphasizes their potential in developing new therapeutic agents (Cetin, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to various stimuli, including pro-inflammatory cytokines, heat shock, and osmotic shock .
Mode of Action
It’s known that many pyrazole derivatives interact with their targets by binding to the active site, inhibiting the enzyme’s activity, and thus modulating the cellular responses .
Biochemical Pathways
Given its target, it’s likely that it impacts theMAPK signaling pathway , which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .
Pharmacokinetics
Some general properties can be inferred from its structure and related compounds . The compound’s logP values suggest moderate lipophilicity, which may impact its distribution and bioavailability .
Result of Action
Given its target, it’s likely that it modulates cellular responses to various stimuli, potentially impacting processes such as inflammation, cell growth, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and yield the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Properties
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILOBAIYUXUZQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566685 |
Source
|
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264046-99-2 |
Source
|
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.